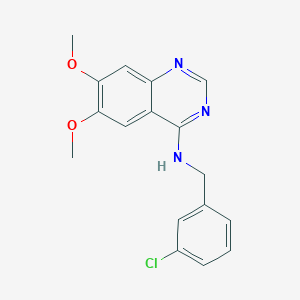

N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

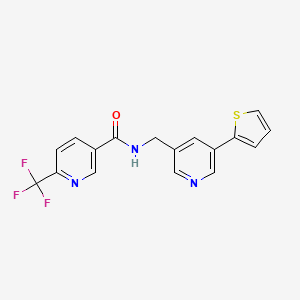

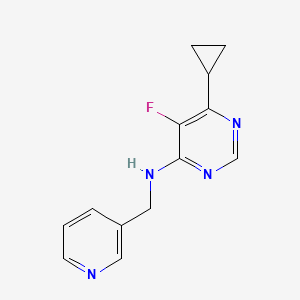

“N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential medicinal properties . The compound has a benzyl group substituted with a chlorine atom, and the quinazoline ring is substituted with two methoxy groups at positions 6 and 7 .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, substituted with two methoxy groups and an amine group linked to a 3-chlorobenzyl group .

Scientific Research Applications

Antiproliferative Activity

N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine, known as AG-1478, shows notable in vitro and in vivo antiproliferative activity. It is recognized for its potent and broad biopharmaceutical activities. An essential aspect of its use is understanding its spectral signatures, which can aid in identifying relevant targets and interactions. A study by Khattab et al. (2016) demonstrated two stable conformers of AG-1478, which contribute to its measured UV-Vis absorption spectrum, indicating its complex structural dynamics and potential applications in cancer research (Khattab, Chatterjee, Clayton, & Wang, 2016).

Antiviral Activity

The compound has shown promise in antiviral research. Lee et al. (2014) discovered that a similar scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), binds specifically to the influenza A virus RNA promoter, exhibiting antiviral activity against influenza viruses. This finding opens avenues for further exploration in viral inhibition (Lee et al., 2014).

Antimalarial Drug Lead

Quinazolines, including derivatives of 6,7-dimethoxyquinazoline, have been investigated for their antimalarial properties. Mizukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines and evaluated their antimalarial activity, identifying promising drug leads in this category (Mizukawa et al., 2021).

Antihypertensive and Antihyperlipidemic Properties

The compound has also been studied for its potential in treating hypertension and hyperlipidemia. For instance, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in rats, as per the research by Manoury et al. (1986). Furthermore, Kathiravan et al. (2016) explored the synthesis and antihyperlipidemic activity of various 6,7-dimethoxy quinazoline derivatives, indicating their potential in lipid regulation (Manoury et al., 1986); (Kathiravan, Vidyasagar, Khiste, Chote, & Jain, 2016).

Chemical Synthesis and Characterization

Future Directions

The future directions for the study of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” could involve further investigation into its synthesis, properties, and potential biological activity. Given the interest in quinazolinamine derivatives for their potential medicinal properties , this compound could be of interest for future research.

properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFECAMPSDAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

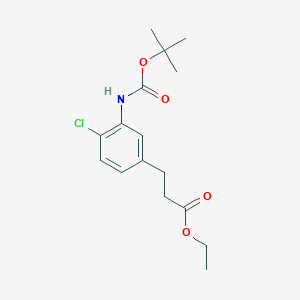

![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

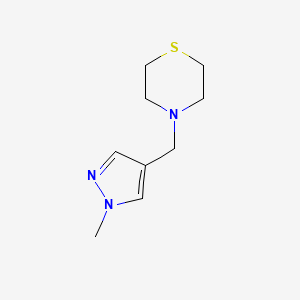

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)

![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

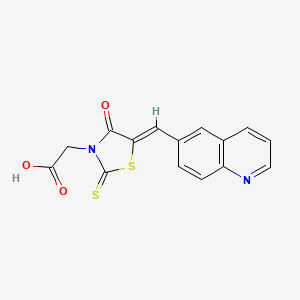

![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)